In-Depth Technical Guide: 1-(3-chloropropyl)pyrrolidine hydrochloride
In-Depth Technical Guide: 1-(3-chloropropyl)pyrrolidine hydrochloride
CAS Number: 57616-69-0
This technical guide provides a comprehensive overview of 1-(3-chloropropyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
1-(3-chloropropyl)pyrrolidine hydrochloride is a white powder that serves as a versatile building block in the synthesis of more complex molecules.[1] Its high purity, typically ≥99.0%, and low moisture content make it a reliable reagent in sensitive chemical reactions.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various reaction conditions.[2]
Below is a summary of its key physical and chemical properties:
| Property | Value | Reference(s) |
| CAS Number | 57616-69-0 | [1][3][4] |
| Molecular Formula | C₇H₁₅Cl₂N | [1][5] |
| Molecular Weight | 184.11 g/mol | [5] |
| Appearance | White powder | [1] |
| Boiling Point | 194.5°C at 760 mmHg | [1][5] |
| Purity | ≥99.0% | [1][5] |
| Moisture Content | ≤0.5% | [1][5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Experimental Protocols
The synthesis of 1-(3-chloropropyl)pyrrolidine hydrochloride is typically achieved in a two-step process. First, the free base, 1-(3-chloropropyl)pyrrolidine, is synthesized, followed by its conversion to the hydrochloride salt.
Synthesis of 1-(3-chloropropyl)pyrrolidine (Free Base)
A common method for the synthesis of the free base involves the nucleophilic substitution reaction between pyrrolidine and a suitable 3-chloropropylating agent, such as 1-bromo-3-chloropropane.
Experimental Protocol:
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Materials:
-
Pyrrolidine
-
1-Bromo-3-chloropropane
-
Diethyl ether
-
10% Hydrochloric acid solution
-
20% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-bromo-3-chloropropane (1.18 mol) in diethyl ether (200 ml) in a reaction vessel equipped with a stirrer and maintain the temperature at 0°C.
-
Slowly add two equivalents of pyrrolidine to the solution.
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After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
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Filter the reaction mixture to remove the resulting white solid (pyrrolidine hydrobromide).
-
To the filtrate, add ice-cold 10% hydrochloric acid solution. Separate and discard the ether layer.
-
Basify the aqueous phase with an ice-cold 20% sodium hydroxide solution and extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the diethyl ether under reduced pressure.
-
Distill the residue under reduced pressure (95°C/30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.
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Formation of 1-(3-chloropropyl)pyrrolidine hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Materials:
-
1-(3-chloropropyl)pyrrolidine
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas or a solution of HCl in a suitable solvent
-
-
Procedure:
-
Dissolve the purified 1-(3-chloropropyl)pyrrolidine in anhydrous diethyl ether.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in a compatible solvent, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-(3-chloropropyl)pyrrolidine hydrochloride as a white solid.
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Applications in Drug Development
1-(3-chloropropyl)pyrrolidine hydrochloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antipsychotic drugs.[5][6][7] The pyrrolidine moiety is a common scaffold in medicinal chemistry, known for its ability to interact with biological targets and improve the pharmacokinetic properties of drug candidates.[7][8]
Role as a Synthetic Building Block
The reactive chloropropyl group attached to the pyrrolidine ring allows for the facile introduction of this heterocyclic motif into larger molecular frameworks through nucleophilic substitution reactions.[1] This makes it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.[5]
Below is a diagram illustrating the general synthetic utility of 1-(3-chloropropyl)pyrrolidine hydrochloride in drug synthesis.
Caption: Synthetic utility of 1-(3-chloropropyl)pyrrolidine HCl.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information on the direct biological activity or interaction of 1-(3-chloropropyl)pyrrolidine hydrochloride with specific signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate.[1][5] The biological activity of the final drug molecules synthesized using this intermediate is determined by the overall structure of the active pharmaceutical ingredient.
The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds that target a wide range of receptors and enzymes.[7][8] Therefore, the incorporation of the 1-(3-propyl)pyrrolidine moiety can contribute significantly to the pharmacological profile of the final drug product.
For instance, in the case of certain antipsychotic drugs, the pyrrolidine-containing fragment may contribute to the molecule's affinity for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychiatric disorders.[1][9]
The diagram below illustrates a simplified, hypothetical signaling pathway that a drug synthesized using this intermediate might modulate.
Caption: Potential modulation of dopaminergic signaling.
Safety and Handling
1-(3-chloropropyl)pyrrolidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is classified as a hazardous substance and may be toxic if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[3] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-(3-chloropropyl)pyrrolidine hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a key component in the synthesis of a variety of drug candidates. This guide provides essential technical information for researchers and developers working with this compound, from its synthesis to its application in the creation of novel therapeutics. Further research into the specific biological activities of this and related compounds could open new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. innospk.com [innospk.com]
- 6. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. medkoo.com [medkoo.com]
